molecular formula C20H17ClN2O5 B11404393 N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)acetamide

N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)acetamide

Cat. No.: B11404393
M. Wt: 400.8 g/mol
InChI Key: LKDJIXPEIKPKAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. For instance, the reaction might involve the use of chloromethylation and nitrophenyl ether formation, followed by amide coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Aromatic substitution reactions can occur, particularly on the phenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide: shares similarities with other aromatic amides and heterocyclic compounds.

    N-[(2-bromophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide: Similar structure but with a bromine atom instead of chlorine.

    N-[(2-chlorophenyl)methyl]-N-[(thiophen-2-yl)methyl]-2-(4-nitrophenoxy)acetamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of N-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide lies in its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H17ClN2O5

Molecular Weight

400.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C20H17ClN2O5/c21-19-6-2-1-4-15(19)12-22(13-18-5-3-11-27-18)20(24)14-28-17-9-7-16(8-10-17)23(25)26/h1-11H,12-14H2

InChI Key

LKDJIXPEIKPKAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.